
2,3-Bis(p-methoxyphenyl)1-pyrroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(p-methoxyphenyl)-1-pyrroline is an organic compound with the molecular formula C18H19NO2 It is a derivative of pyrroline, featuring two p-methoxyphenyl groups attached to the 2 and 3 positions of the pyrroline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(p-methoxyphenyl)-1-pyrroline typically involves the reaction of p-methoxybenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a metal-mediated synthesis, where copper acetate is employed as a catalyst in the presence of alkenylimines and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to facilitate the intramolecular aminooxygenation of the alkenylimine .
Industrial Production Methods
Industrial production of 2,3-Bis(p-methoxyphenyl)-1-pyrroline may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(p-methoxyphenyl)-1-pyrroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
2,3-Bis(p-methoxyphenyl)-1-pyrroline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Bis(p-methoxyphenyl)-1-pyrroline involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(p-methoxyphenyl)oxirane: A related compound with an oxirane ring instead of a pyrroline ring.
2,3-Bis(p-methoxyphenyl)pyrrole: Another similar compound with a pyrrole ring.
Uniqueness
2,3-Bis(p-methoxyphenyl)-1-pyrroline is unique due to its specific structural features, such as the presence of the pyrroline ring and the two p-methoxyphenyl groups. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
5782-30-9 |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
4,5-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C18H19NO2/c1-20-15-7-3-13(4-8-15)17-11-12-19-18(17)14-5-9-16(21-2)10-6-14/h3-10,17H,11-12H2,1-2H3 |
Clé InChI |
CSXLDPNJPKGXFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CCN=C2C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


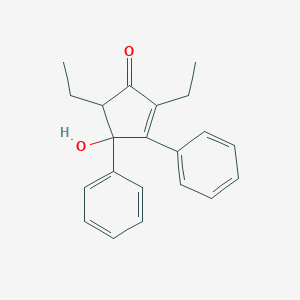
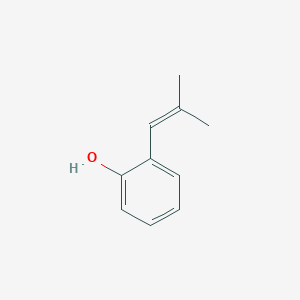
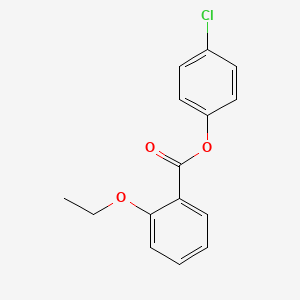


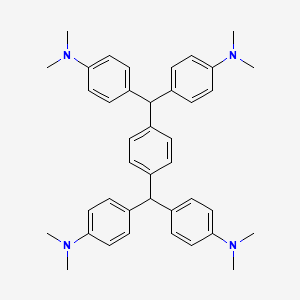


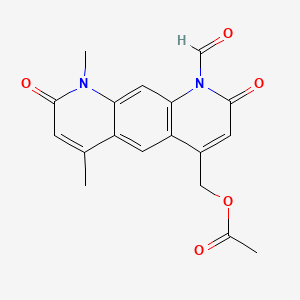
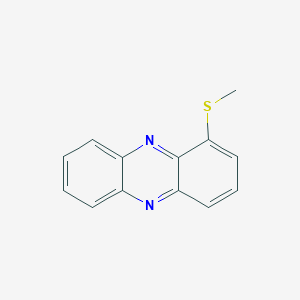
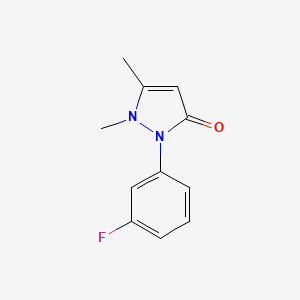
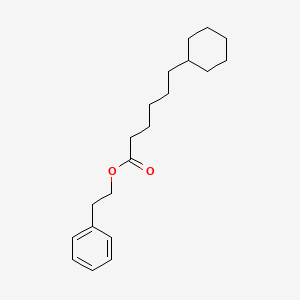
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)

